4-Benzylamino-1,1-dioxo-tetrahydrothiophen-3-ol
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Overview
Description
4-Benzylamino-1,1-dioxo-tetrahydrothiophen-3-ol is a chemical compound with the molecular formula C11H15NO3S and a molar mass of 241.31 g/mol This compound is characterized by its unique structure, which includes a benzylamino group attached to a tetrahydrothiophene ring with a dioxo substitution
Preparation Methods
The synthesis of 4-Benzylamino-1,1-dioxo-tetrahydrothiophen-3-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of benzylamine with a suitable thiophene derivative, followed by oxidation to introduce the dioxo functionality . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
4-Benzylamino-1,1-dioxo-tetrahydrothiophen-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: It can be reduced to remove oxygen functionalities, potentially converting the dioxo groups to hydroxyl groups.
Substitution: The benzylamino group can participate in substitution reactions, where the benzyl group is replaced by other substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Benzylamino-1,1-dioxo-tetrahydrothiophen-3-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Benzylamino-1,1-dioxo-tetrahydrothiophen-3-ol involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The dioxo groups may participate in redox reactions, affecting cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
4-Benzylamino-1,1-dioxo-tetrahydrothiophen-3-ol can be compared with other similar compounds, such as:
4-Amino-1,1-dioxo-tetrahydrothiophen-3-ol: Lacks the benzyl group, which may affect its reactivity and biological activity.
4-Benzylamino-1,1-dioxo-tetrahydrothiophene-2-ol: The position of the hydroxyl group is different, potentially altering its chemical properties.
4-Benzylamino-1,1-dioxo-tetrahydrothiophene-3-one: Contains a ketone group instead of a hydroxyl group, influencing its reactivity and interactions.
These comparisons highlight the unique structural features of this compound and its potential advantages in various applications.
Properties
IUPAC Name |
4-(benzylamino)-1,1-dioxothiolan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S/c13-11-8-16(14,15)7-10(11)12-6-9-4-2-1-3-5-9/h1-5,10-13H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMAQMGNGSKQAGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1(=O)=O)O)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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